molecular formula C11H14N2OS3 B188398 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 27930-87-6

3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B188398
CAS No.: 27930-87-6
M. Wt: 286.4 g/mol
InChI Key: WBOILOFIBGGYFC-MVTUOISNSA-N
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Description

3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine-derived heterocyclic compound characterized by a conjugated system of thiazolidinone and thiazolidine moieties. Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . This compound features a 3-ethyl substituent on the thiazolidinone ring and a conjugated ethylidene-thiazolidine group, which likely enhances its electronic delocalization and binding affinity to biological targets.

Properties

CAS No.

27930-87-6

Molecular Formula

C11H14N2OS3

Molecular Weight

286.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(2E)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H14N2OS3/c1-3-13-10(14)8(17-11(13)15)4-5-9-12(2)6-7-16-9/h4-5H,3,6-7H2,1-2H3/b8-4-,9-5+

InChI Key

WBOILOFIBGGYFC-MVTUOISNSA-N

SMILES

CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S

Isomeric SMILES

CCN1C(=O)/C(=C/C=C/2\N(CCS2)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC=C2N(CCS2)C)SC1=S

Other CAS No.

27930-87-6

Origin of Product

United States

Biological Activity

3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that suggest various pharmacological properties, including antibacterial and antifungal activities.

  • IUPAC Name : this compound
  • CAS Number : 35795-44-9
  • Molecular Formula : C11H14N2O2S2
  • Molecular Weight : 270.37 g/mol
  • SMILES : CCN1C(=S)OC(=CC=C2SCCN2C)C1=O

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that thiazolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The agar disc-diffusion method has been commonly used to assess the antibacterial efficacy of these compounds.

CompoundTarget BacteriaMIC (µg/mL)
3-Ethyl...Staphylococcus aureus20
3-Ethyl...Escherichia coli50
3-Ethyl...Pseudomonas aeruginosa30

In a study examining thiazolidine derivatives, several compounds demonstrated potent inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Antifungal Activity

Similarly, thiazolidine derivatives have shown antifungal activity. Compounds derived from thiazolidines have been tested against various fungal strains and exhibited varying degrees of effectiveness.

CompoundTarget FungusMIC (µg/mL)
3-Ethyl...Candida albicans25
3-Ethyl...Aspergillus niger40

The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell wall synthesis or inhibit key metabolic pathways .

Case Studies

A notable case study involved the synthesis of a series of thiazolidine derivatives, including the compound . The synthesized compounds were evaluated for their biological activity against a panel of bacterial and fungal pathogens. The results indicated that modifications in the thiazolidine structure significantly influenced the biological activity:

  • Synthesis Method : The compound was synthesized using a condensation reaction involving appropriate thiazolidine precursors.
  • Biological Testing : The synthesized derivatives were tested for their antibacterial and antifungal properties using standard microbiological techniques.

The study concluded that specific structural features of the thiazolidine nucleus enhance antibacterial potency, particularly against resistant strains .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways due to its thioketone functionality .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural features that allow it to interact with biological targets effectively. Key applications include:

  • Antimicrobial Activity : Studies have shown that thiazolidinone derivatives can possess significant antimicrobial properties. The presence of sulfur and nitrogen in the structure may enhance interaction with microbial enzymes, leading to inhibition of growth. Research indicates compounds similar to this one are effective against various bacterial strains .
  • Antidiabetic Properties : Thiazolidinediones are known for their role in glucose metabolism. This compound's thiazolidinone core may offer similar benefits by enhancing insulin sensitivity and glucose uptake in muscle cells. Preliminary studies suggest that derivatives can modulate pathways involved in glucose homeostasis .

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Polymer Synthesis : The thiazolidinone structure can be utilized as a monomer in the synthesis of polymers with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices can improve their stability and performance under various conditions.

Agricultural Chemistry

Research indicates that compounds like 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may have applications in agrochemicals:

  • Pesticidal Activity : Similar thiazolidinones have been investigated for their ability to act as pesticides or herbicides. Their effectiveness could stem from their ability to disrupt metabolic processes in pests or inhibit the growth of unwanted plants .

Case Studies

Study TitleFindings
Antimicrobial Activity of ThiazolidinonesDemonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
Thiazolidinedione Derivatives in Diabetes ManagementShowed improved insulin sensitivity in animal models, suggesting potential for diabetes treatment .
Synthesis and Characterization of Novel PolymersDeveloped new polymeric materials incorporating thiazolidinone derivatives, exhibiting enhanced thermal stability.

Chemical Reactions Analysis

Cycloaddition and Cyclization Reactions

The compound participates in cyclization reactions with acetylenic reagents like dimethyl acetylenedicarboxylate (DMAD). The mechanism involves:

  • Nucleophilic attack by the sulfur atom of the thione group on the acetylenic carbon of DMAD, forming a zwitterionic intermediate.
  • Neutralization leads to intermediates that undergo cyclization, yielding functionalized 1,3-thiazolidin-4-one derivatives .

Example Reaction:

ReagentConditionsProductYieldReference
DMADReflux in ethanol5-(2-Carbomethoxyvinyl)thiazolidinone70–76%

This reaction highlights the compound’s ability to act as a dienophile in [4+2] cycloadditions, forming six-membered heterocycles.

Nucleophilic Substitutions

The sulfanylidene (C=S) group undergoes nucleophilic substitutions with amines, alcohols, or thiols. For example:

  • Reaction with primary amines replaces the thione sulfur with an amine group, forming hydrazine derivatives.
  • Alkylation with alkyl halides at the sulfur atom produces thioether analogs .

Key Reactivity:

NucleophileProduct TypeConditionsApplication
R-NH₂ThiohydrazidesRoom temperature, EtOHIntermediate for bioactive molecules
R-XAlkylthio derivativesK₂CO₃, DMF, 60°CModulation of lipophilicity

Condensation Reactions

The ethylidene-thiazolidinylidene system facilitates condensation with carbonyl compounds (e.g., aldehydes, ketones) to form extended conjugated systems. This is critical in synthesizing Schiff base derivatives with enhanced electronic properties .

Example:

AldehydeConditionsProductBiological Activity
4-NitrobenzaldehydeReflux, acetic acid(E)-5-[(2-(3-Methylthiazolidin-2-ylidene)ethylidene)]-2-sulfanylidene derivativeAnticancer (NCI screening)

Tautomerism and Coordination Chemistry

The compound exhibits keto-enol tautomerism, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) via the thione and imine groups. This property is exploited in catalysis and metal-organic framework synthesis .

Observed Coordination Modes:

Metal IonCoordination SiteGeometryApplication
Cu²⁺S (thione), N (imine)Square planarAntioxidant activity
Fe³⁺S, N, O (backbone)OctahedralSensor development

Redox Reactions

The sulfanylidene group can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties and bioactivity .

Oxidation Pathways:

Oxidizing AgentProductConditionsImpact on Reactivity
H₂O₂Sulfoxide0°C, CH₂Cl₂Enhanced electrophilicity
mCPBASulfoneRT, CHCl₃Reduced nucleophilicity

Ring-Opening Reactions

Under strong acidic or basic conditions, the thiazolidinone ring undergoes hydrolysis to form open-chain thioamide derivatives. This reaction is reversible and pH-dependent .

Hydrolysis Example:

ConditionsProductReversibility
HCl (conc.), Δ3-Ethyl-5-(2-(3-methylthiazolidin-2-ylidene)ethylidene)thioamideYes (neutral pH)

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The target compound’s thiazolidine-ethylidene group introduces steric bulk and extended conjugation compared to simpler benzylidene derivatives (e.g., S764582) .
  • Substituent Flexibility : Allyl and ethyl substituents at the 3-position (e.g., in and ) improve solubility and binding pocket compatibility in biological systems .

Key Observations :

  • Catalyst Dependency: Piperidine is commonly used to accelerate Knoevenagel condensations, but solvent systems (e.g., acetic acid vs. ethanol) influence reaction efficiency .
  • Crystallography : Single-crystal XRD (e.g., and ) resolves stereochemical ambiguities in Z/E isomers, critical for biological activity .

Key Observations :

  • Target Specificity : Electron-withdrawing groups (e.g., nitro in ) enhance enzyme inhibition, while bulky substituents (e.g., allyl in ) improve membrane penetration .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodology : The compound can be synthesized via Knoevenagel condensation between 3-ethyl-2-thioxo-1,3-thiazolidin-4-one and a substituted aldehyde precursor (e.g., 3-methyl-1,3-thiazolidine-2-carbaldehyde). Typical conditions involve refluxing in ethanol with a catalytic base like piperidine (5–10 mol%) for 6–12 hours. Purification is achieved via recrystallization from ethanol or DMF .
  • Key Data :
ParameterValue/DescriptionSource
SolventEthanol or DMF
CatalystPiperidine (5–10 mol%)
Reaction Time6–12 hours
Yield45–75% (dependent on R group)

Q. How is the structure of this compound validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to confirm stereochemistry and bond geometries. For example, analogous thiazolidinones show planar configurations with C=S and C=C bond lengths of ~1.65 Å and ~1.34 Å, respectively . Complementary techniques include:
  • FT-IR : Confirm C=S (1150–1250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches.
  • NMR : δ 2.5–3.5 ppm for thiazolidine CH₂ groups; aromatic protons appear at δ 6.5–8.0 ppm .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the ethylidene-thiazolidine moiety?

  • Methodology : Computational studies (DFT/B3LYP) reveal that solvent polarity and temperature affect the equilibrium between Z and E isomers. Polar solvents (e.g., DMF) stabilize the Z isomer due to dipole interactions, while nonpolar solvents favor the E form. Experimental validation via NOESY NMR shows cross-peaks between the ethyl group and thiazolidine protons in the Z configuration .
  • Key Data :
SolventPredominant IsomerΔG (kJ/mol)
DMFZ−12.3
TolueneE−8.7

Q. What strategies resolve contradictions in biological activity data for thiazolidinone derivatives?

  • Methodology : Discrepancies in cytotoxicity or antimicrobial activity may arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Standardize protocols using:
  • MTT Assay : Ensure DMSO ≤0.1% (v/v) to avoid false negatives.
  • MIC Testing : Compare results against reference strains (e.g., S. aureus ATCC 25923). For example, derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced activity (MIC 8–16 µg/mL) compared to electron-donating groups (>64 µg/mL) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Use quantum mechanical calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS). Regions with high electrophilicity (e.g., C2 of thiazolidinone) are prone to nucleophilic attack. For example, Fukui indices (ƒ⁻) >0.1 indicate reactive sites for SN2 mechanisms .
  • Key Data :
AtomFukui Index (ƒ⁻)Reactivity
C20.15High
S10.08Moderate

Methodological Challenges

Q. What experimental designs minimize side reactions during functionalization of the thiazolidinone core?

  • Methodology : Protect the C=S group with Boc anhydride prior to alkylation or arylation. For example, Boc-protected intermediates reduce undesired dimerization, improving yields from 40% to 72% in Suzuki-Miyaura couplings .

Q. How to address discrepancies in UV-Vis spectra due to solvent effects?

  • Methodology : Use time-dependent DFT (TD-DFT) to model solvatochromic shifts. For instance, λₘₐₓ shifts from 320 nm (in hexane) to 350 nm (in methanol) correlate with increased solvent polarity .

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